

Check Availability & Pricing

Carbonic Anhydrase 5: A Pivotal Regulator in Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Carbonic anhydrase inhibitor 5				
Cat. No.:	B15577908	Get Quote			

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase 5 (CA5), a mitochondrial metalloenzyme, plays a critical and often underappreciated role in the regulation of core metabolic pathways. By catalyzing the reversible hydration of carbon dioxide to bicarbonate, CA5 provides a crucial substrate for several key mitochondrial carboxylating enzymes. This whitepaper provides a comprehensive technical overview of the regulation of CA5 in metabolic pathways, including its function, genetic control, post-translational modifications, and implications in metabolic diseases. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of metabolic research and drug development.

Introduction: The Significance of Carbonic Anhydrase 5 in Metabolism

Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that are fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport. [1][2] Within this family, the mitochondrial isoform CA5 is uniquely positioned to influence cellular energy metabolism directly. There are two isoforms of CA5, CA5A and CA5B, with CA5A being predominantly expressed in the liver and CA5B showing a broader tissue distribution.[3]

The primary function of CA5 is to provide a localized source of bicarbonate (HCO3-) within the mitochondrial matrix.[4][5] This bicarbonate is an essential substrate for several mitochondrial enzymes that are critical for central metabolic pathways:

- Urea Cycle: Carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle, requires bicarbonate to convert ammonia into carbamoyl phosphate.[4][6]
- Gluconeogenesis: Pyruvate carboxylase (PC), a key enzyme in gluconeogenesis, utilizes bicarbonate to carboxylate pyruvate to oxaloacetate.[4][7]
- Lipogenesis: Acetyl-CoA carboxylase (ACC) in the mitochondria uses bicarbonate for the synthesis of malonyl-CoA, a precursor for fatty acid synthesis.[8][9]
- Amino Acid Catabolism: Propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCCC), involved in the breakdown of certain amino acids, also require bicarbonate as a substrate.[4][5]

Given its central role in these pathways, the dysregulation of CA5 has significant implications for metabolic health and disease.

Data Presentation: Quantitative Insights into CA5 Function

Understanding the quantitative aspects of CA5 is crucial for appreciating its regulatory significance. The following tables summarize key quantitative data related to CA5.

Parameter	Value	Species	Tissue/Cell Line	Reference	
Enzyme Kinetics					
kcat (s-1)	1.1 x 105	Human	Recombinant	[10]	
Km (CO2, mM)	4.2	Human	Recombinant	[10]	
Inhibitor Affinity					
Acetazolamide (IC50, μM)	0.8	Bovine	Mitochondria	[11]	
Topiramate (Ki, μΜ)	0.25	Human	Recombinant	[12]	
Gene Expression					
CA5A mRNA (liver)	High	Human	Liver	[3]	
CA5B mRNA (various)	Moderate	Human	Multiple tissues	[3]	

Table 1: Quantitative data for Carbonic Anhydrase 5. This table provides a summary of key kinetic parameters, inhibitor affinities, and expression patterns for CA5.

Regulation of Carbonic Anhydrase 5

The activity and expression of CA5 are tightly regulated at multiple levels to meet the metabolic demands of the cell.

Genetic Regulation

The CA5A gene is located on chromosome 16 and its expression is predominantly restricted to the liver.[13] Mutations in the CA5A gene are the cause of Carbonic Anhydrase VA deficiency, a rare autosomal recessive metabolic disorder.[14][15] This disease is characterized by hyperammonemia, metabolic acidosis, hypoglycemia, and lethargy, highlighting the critical role of CA5A in hepatic metabolism.[14][16] The transcriptional regulation of CA5A is an active area

of research, with transcription factors responsive to nutritional and hormonal signals likely playing a key role.

Post-Translational Modifications

Post-translational modifications (PTMs) are emerging as a key mechanism for regulating the activity of carbonic anhydrases.[17][18] While the specific PTMs of CA5 are not as extensively studied as other isoforms, analysis of PTM databases suggests that CA5 undergoes phosphorylation, acetylation, and ubiquitination.[17]

- Phosphorylation: Phosphorylation can modulate the catalytic efficiency and inhibitor binding affinity of CAs.[19] The specific kinases and phosphatases that target CA5 and the functional consequences of these modifications are yet to be fully elucidated.
- Acetylation: Mitochondrial proteins are common targets for acetylation, which can be influenced by the metabolic state of the cell. Acetylation of CA5 could potentially alter its activity or stability.

Further research is needed to fully understand the landscape of CA5 PTMs and their impact on its function in metabolic pathways.

Role of CA5 in Metabolic Pathways: A Deeper Dive

The central role of CA5 is to channel bicarbonate to key metabolic hubs within the mitochondria.

Urea Cycle

In the liver, the urea cycle is the primary pathway for the detoxification of ammonia. CA5 provides the bicarbonate necessary for the initial step catalyzed by CPS1.[6] A deficiency in CA5A leads to a functional impairment of the urea cycle, resulting in the accumulation of toxic ammonia.[14][16]

Gluconeogenesis and Lipogenesis

CA5 is also intimately linked to glucose and lipid metabolism. By supplying bicarbonate to pyruvate carboxylase, CA5 supports gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[7][20] Furthermore, the provision of bicarbonate to acetyl-CoA

carboxylase is essential for de novo lipogenesis.[3][9] This positions CA5 as a potential therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[9]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Carbonic Anhydrase Activity Assay

This protocol describes a colorimetric assay to measure the esterase activity of CA, which is an accepted surrogate for its hydratase activity.

Materials:

- Purified CA5 enzyme or mitochondrial lysate
- p-Nitrophenyl acetate (pNPA)
- Tris-HCl buffer (pH 7.4)
- 96-well microplate
- Spectrophotometer

Procedure:

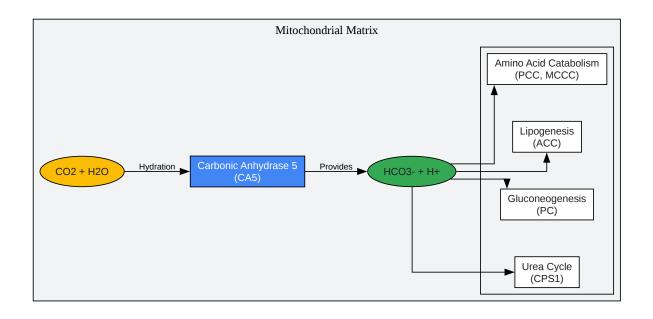
- Prepare a stock solution of pNPA in acetone.
- In a 96-well plate, add Tris-HCl buffer to each well.
- Add the enzyme sample (purified CA5 or mitochondrial lysate) to the appropriate wells.
- To initiate the reaction, add the pNPA stock solution to each well.
- Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
- The rate of p-nitrophenol production is proportional to the CA activity and can be calculated using the Beer-Lambert law.

Subcellular Fractionation for Mitochondrial Isolation

This protocol outlines the differential centrifugation method to isolate mitochondria from cultured cells or tissues.

Materials:

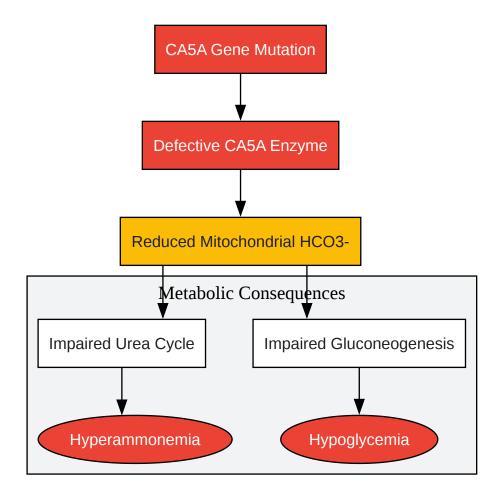
- Cell or tissue sample
- Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
- Dounce homogenizer
- Centrifuge


Procedure:

- Homogenize the cell or tissue sample in ice-cold mitochondrial isolation buffer using a Dounce homogenizer.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
- Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
- The final pellet contains the enriched mitochondrial fraction, which can be used for subsequent experiments such as Western blotting or activity assays.

Visualizing CA5's Central Role in Metabolism

Diagrams are essential for visualizing the complex interplay of CA5 in metabolic pathways.



Click to download full resolution via product page

Figure 1: CA5 as a central hub in mitochondrial metabolism. This diagram illustrates how CA5 provides bicarbonate to key metabolic pathways within the mitochondrial matrix.

Click to download full resolution via product page

Figure 2: Pathophysiology of Carbonic Anhydrase VA Deficiency. This diagram outlines the molecular cascade leading to the metabolic disturbances observed in CA5A deficiency.

Conclusion and Future Directions

Carbonic anhydrase 5 is a critical regulator of mitochondrial metabolism, with profound implications for cellular energy homeostasis and human health. Its strategic location and function make it a key player in the urea cycle, gluconeogenesis, and lipogenesis. The growing understanding of its regulation and its role in metabolic diseases opens up new avenues for therapeutic intervention.

Future research should focus on:

 Elucidating the upstream signaling pathways that control CA5 expression and activity in response to metabolic cues.

- Identifying and characterizing the specific post-translational modifications of CA5 and their functional consequences.
- Developing isoform-specific inhibitors and activators of CA5 as potential therapeutic agents for metabolic disorders.

A deeper understanding of the intricate regulation of CA5 will undoubtedly provide novel insights into metabolic control and pave the way for innovative therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. Carbonic anhydrase Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medlineplus.gov [medlineplus.gov]
- 5. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 6. 1. Basic Concept The Urea Cycle Hyperammonaemia [ssiem.org]
- 7. researchgate.net [researchgate.net]
- 8. Arabidopsis plastid carbonic anhydrase βCA5 is important for normal plant growth PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based exploration of mitochondrial alpha carbonic anhydrase inhibitors as potential leads for anti-obesity drug development PMC [pmc.ncbi.nlm.nih.gov]
- 10. A subcellularly targeted photocaged inhibitor for mitochondrial carbonic anhydrase V Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01161B [pubs.rsc.org]
- 11. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 12. genecards.org [genecards.org]
- 13. metabolicsupportuk.org [metabolicsupportuk.org]

- 14. carbonic anhydrase 5A | Carbonic anhydrases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Carbonic Anhydrase-VA Deficiency: A Close Mimicker of Urea Cycle Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Understanding the Role and Mechanism of Carbonic Anhydrase V in Obesity and its Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carbonic Anhydrase 5: A Pivotal Regulator in Metabolic Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577908#carbonic-anhydrase-5-regulation-in-metabolic-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com